GPR40 Activator 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GPR40 Activator 2 is a potent activator of the G-protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor . It is used for research purposes and is not sold to patients . The activation of GPR40 has been associated with the augmentation of insulin secretion, making it a potential therapeutic target for metabolic diseases such as type 2 diabetes .

Molecular Structure Analysis

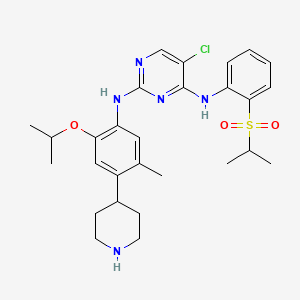

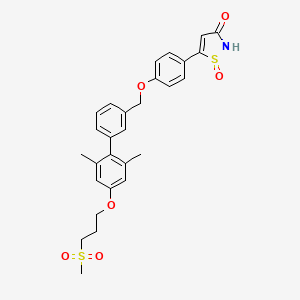

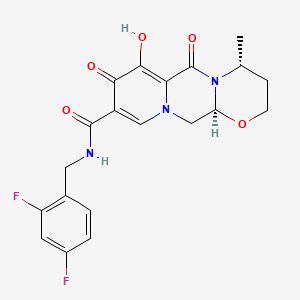

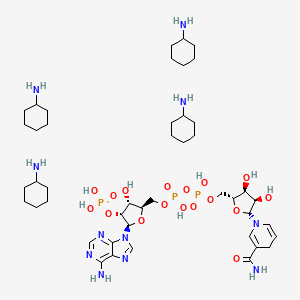

The molecular weight of GPR40 Activator 2 is 539.66, and its molecular formula is C28H29NO6S2 . The compound appears as a solid, white to off-white in color .Physical And Chemical Properties Analysis

GPR40 Activator 2 is a solid, white to off-white compound . It has a molecular weight of 539.66 and a molecular formula of C28H29NO6S2 . It is soluble in DMSO .科学研究应用

Insulin Secretion and Type 2 Diabetes Treatment : GPR40, activated by GPR40 Activator 2, plays a significant role in enhancing insulin secretion, particularly in response to fatty acids. This makes GPR40 a promising target for type 2 diabetes treatment. GPR40 agonists, like GPR40 Activator 2, are being considered for their beneficial effects in type 2 diabetes by potentiating insulin secretion without the risk of hypoglycemia (Ferdaoussi et al., 2012); (Wang, Dougherty, & Danner, 2016).

Role in Pancreatic β-Cells : GPR40 is predominantly expressed in pancreatic β-cells. It mediates the potentiating effect of fatty acids on glucose-stimulated insulin secretion but does not contribute to the chronic deleterious effects of fatty acids. Studies have shown that protein kinase D is a downstream target of GPR40, regulating actin remodeling and amplifying insulin secretion in response to fatty acids (Ferdaoussi et al., 2012).

Development of GPR40 Agonists : Research has focused on developing selective GPR40 agonists as potential therapeutic agents for type 2 diabetes. These agonists are shown to enhance glucose-dependent insulin secretion and improve glucose tolerance in animal models, suggesting their utility in diabetes management (Tan et al., 2008).

Clinical Studies and Drug Development : Clinical studies on novel GPR40 agonists have demonstrated their potential in managing diabetes. For instance, TAK-875, a selective GPR40 agonist, has shown promising results in patients with type 2 diabetes (Araki, Hirayama, Hiroi, & Kaku, 2012).

Bone Health and Metabolic Disorders : GPR40 also has implications beyond diabetes. It has been shown to protect against bone loss by inhibiting osteoclast differentiation, suggesting its potential role in treating metabolic and age-related bone disorders (Wauquier et al., 2013).

Neurological Implications : GPR40 expression in the central nervous system, particularly in brain regions involved in memory and learning, suggests a potential role in neurological functions and diseases. This opens up avenues for exploring GPR40 in the context of cognitive functions and related disorders (Ma et al., 2007).

安全和危害

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling GPR40 Activator 2 . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

未来方向

GPR40 Activator 2 has shown efficacy in increasing insulin secretion and lowering blood glucose in rodent models of type 2 diabetes . Recent phase I and phase II clinical trials in humans have shown that the GPR40 agonist TAK-875 reduces fasting and postprandial blood glucose and lowers HbA1c with efficacy equal to that of the sulfonylurea glimepiride without inducing hypoglycemia or evidence of tachyphylaxis . These data suggest that targeting the GPR40 receptor can be a viable therapeutic option for the treatment of type 2 diabetes .

属性

IUPAC Name |

5-[4-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]phenyl]-1-oxo-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYCNSCKGNAXFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC=C(C=C3)C4=CC(=O)NS4=O)C)OCCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GPR40 Activator 2 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)